molecular formula C18H18N2O3S B12184523 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide

5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12184523
M. Wt: 342.4 g/mol
InChI Key: OWDXQDHFUUDXOZ-UHFFFAOYSA-N
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Description

5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, pyridine, and dichloromethane.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide
  • 4-Cyano-N-(1,2-dihydro-1,3-dimethyl-2-oxo-6-quinolinyl)benzenesulfonamide

Uniqueness

5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of methoxy and methyl groups can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

5-methoxy-2,4-dimethyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-12-8-13(2)18(10-17(12)23-3)24(21,22)20-15-9-14-6-4-5-7-16(14)19-11-15/h4-11,20H,1-3H3

InChI Key

OWDXQDHFUUDXOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C

Origin of Product

United States

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